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1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol
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Overview
Description
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a thiazole ring substituted with a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Ethane Chain: The ethane chain can be introduced by reacting the thiazole ring with an appropriate alkyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the Thiol Group: The thiol group can be introduced by reacting the ethane chain with thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: The methyl group on the thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thioethers.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The thiazole ring can also interact with biological receptors and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine: Similar structure but with an amine group instead of a thiol group.
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine: Contains an additional amine group on the ethane chain.
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethane-1-thiol: Similar structure but with an additional methyl group on the thiazole ring.
Uniqueness
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, which can be exploited in various chemical and biological applications.
Biological Activity
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol is a sulfur-containing organic compound that has garnered attention due to its diverse biological activities. Compounds containing thiazole moieties are known for their pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The sulfur atom in the thiazole ring plays a crucial role in binding to proteins and enzymes, which can lead to the inhibition or activation of specific biochemical pathways. This mechanism is significant in its applications as an enzyme inhibitor and in the treatment of various diseases.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit potent antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 32 µg/mL |
2 | Escherichia coli | 16 µg/mL |
3 | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Thiazole compounds have also been investigated for their anticancer properties. A study highlighted that derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Cytotoxicity Against MDA-MB-231 Cells
In a study assessing the cytotoxic effects of thiazole derivatives on breast cancer cells (MDA-MB-231), it was found that:
- IC50 Values :
- 12 h : 37.16 µM
- 24 h : 22.36 µM
- 48 h : 15.29 µM
These results indicate a dose-dependent response, suggesting that the compound effectively inhibits cancer cell growth over time .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity, particularly against urease and acetylcholinesterase (AChE). These enzymes are critical in various metabolic processes, and their inhibition can have therapeutic implications.
Table 2: Enzyme Inhibition Data
Enzyme | Compound | IC50 (µM) |
---|---|---|
Urease | 1-(2-Methyl...) | 0.0019 ± 0.0011 |
Acetylcholinesterase | 1-(2-Methyl...) | Not specified |
The IC50 value for urease indicates that this compound is significantly more effective than standard inhibitors like thiourea (IC50 = 4.7455 ± 0.0545 µM), showcasing its potential as a lead candidate for drug development .
Properties
Molecular Formula |
C6H9NS2 |
---|---|
Molecular Weight |
159.3 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)ethanethiol |
InChI |
InChI=1S/C6H9NS2/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3 |
InChI Key |
GOWFUNKADNWKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C)S |
Origin of Product |
United States |
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